Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized, representing a collection of new, potent, active, and selective inhibitors of PI3Kδ .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structural motif is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their tunable photophysical properties . The dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Medicinal Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs . They have varied and significant biological activities .
- Methods of Application : These compounds are prepared through condensation reactions of the aminopyrazoles with various compounds .
- Results : The therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents has been highlighted .
3. Treatment of Cancer, Inflammatory or Viral Diseases
- Application Summary : Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
4. Development of Selective CK2 Inhibitors
- Application Summary : The pyrazolo pyrimidine hinge-binding moiety is explored for the development of selective CK2 inhibitors .
5. Fluorescent Organic Compounds
- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used in a variety of applications, including ionic or molecular sensing, bioimaging, and organic light-emitting devices .
- Methods of Application : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
6. Antitumor Scaffold
- Application Summary : Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold . They have shown potential in the design of new rational and efficient drugs .
- Methods of Application : These compounds are prepared through various synthesis pathways .
- Results : The pyrazolo[1,5-a]pyrimidine core has shown significant anticancer potential and enzymatic inhibitory activity .
7. Lipid Droplet Biomarkers
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
8. Inhibitor of Mitotic Kinesin
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPAOAZDQHZRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350016 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
378211-85-9 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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